4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid
Overview
Description
4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic Acid Ethyl Ester is a chemical compound known for its role as an intermediate in the synthesis of loratadine, a non-sedating antihistamine used to treat allergies . This compound is characterized by its complex structure, which includes a chlorophenyl group, a pyridinyl group, and a piperidinecarboxylic acid ester.
Mechanism of Action
Target of Action
The primary targets of FK3XE7RE3S are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of FK3XE7RE3S . These factors could include the physiological conditions within the body, such as pH and temperature, as well as external factors like diet and lifestyle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic Acid Ethyl Ester typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Chlorophenyl Ethyl Group: This step involves the reaction of a chlorobenzene derivative with an ethylating agent under controlled conditions.
Pyridinyl Group Introduction: The chlorophenyl ethyl intermediate is then reacted with a pyridine derivative to introduce the pyridinyl group.
Formation of the Piperidinecarboxylic Acid Ester: The final step involves the reaction of the intermediate with piperidine and ethyl chloroformate to form the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic Acid Ethyl Ester is primarily used in:
Chemistry: As an intermediate in organic synthesis, particularly in the production of antihistamines like loratadine.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the manufacture of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Loratadine: The final product in the synthesis pathway.
Desloratadine: An active metabolite of loratadine with similar antihistamine properties.
Cetirizine: Another non-sedating antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness
4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic Acid Ethyl Ester is unique due to its specific role as an intermediate in the synthesis of loratadine. Its structure allows for the formation of the active pharmaceutical ingredient through a series of well-defined chemical reactions.
Properties
IUPAC Name |
ethyl 4-[3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-2-28-22(27)25-13-10-18(11-14-25)21(26)20-17(6-4-12-24-20)9-8-16-5-3-7-19(23)15-16/h3-7,12,15,18H,2,8-11,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIPADIONWGFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107256-32-6 | |
Record name | Ethyl 4-((3-(2-(3-chlorophenyl)ethyl)-2-pyridinyl)carbonyl)-1-piperidinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107256326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL 4-((3-(2-(3-CHLOROPHENYL)ETHYL)-2-PYRIDINYL)CARBONYL)-1-PIPERIDINECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3XE7RE3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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